molecular formula C12H14FN3O4 B14949861 2-[2-(4-Fluorobenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide

2-[2-(4-Fluorobenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B14949861
M. Wt: 283.26 g/mol
InChI Key: SBFMCNASVLKQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-FLUOROPHENYL)FORMOHYDRAZIDO]-N-(2-METHOXYETHYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a formohydrazido moiety, and a methoxyethyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-FLUOROPHENYL)FORMOHYDRAZIDO]-N-(2-METHOXYETHYL)-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the fluorophenyl derivative. The formohydrazido group is introduced through a hydrazine derivative, and the methoxyethyl group is added via an alkylation reaction. The final step involves the formation of the oxoacetamide moiety under controlled conditions, often using a coupling reagent and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

2-[(4-FLUOROPHENYL)FORMOHYDRAZIDO]-N-(2-METHOXYETHYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[(4-FLUOROPHENYL)FORMOHYDRAZIDO]-N-(2-METHOXYETHYL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-FLUOROPHENYL)FORMOHYDRAZIDO]-N-(2-METHOXYETHYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the formohydrazido moiety can form hydrogen bonds with active sites. The methoxyethyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-(2-(2-FURYLMETHYLENE)HYDRAZINO)-2-OXOACETAMIDE
  • N-(4-FLUOROPHENYL)-2-(2-(2-HO-5-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE

Uniqueness

2-[(4-FLUOROPHENYL)FORMOHYDRAZIDO]-N-(2-METHOXYETHYL)-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.

Properties

Molecular Formula

C12H14FN3O4

Molecular Weight

283.26 g/mol

IUPAC Name

2-[2-(4-fluorobenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

InChI

InChI=1S/C12H14FN3O4/c1-20-7-6-14-11(18)12(19)16-15-10(17)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,18)(H,15,17)(H,16,19)

InChI Key

SBFMCNASVLKQRX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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